molecular formula C17H16ClNO3 B13727624 9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one

9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one

Cat. No.: B13727624
M. Wt: 317.8 g/mol
InChI Key: HPPOAOYNHAFELQ-UHFFFAOYSA-N
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Description

9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it an interesting subject for research due to the diverse biological activities associated with indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole derivatives with chloro-substituted dioxane compounds under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Nucleophilic Substitution: Reagents such as sodium azide or thiols are used.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities.

Scientific Research Applications

9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one involves its interaction with specific molecular targets in biological systems. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    Indole-3-acetic acid: A plant hormone with various biological functions.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties

Uniqueness

The uniqueness of 9-Chloro-5’,5’-dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

9'-chloro-5,5-dimethylspiro[1,3-dioxane-2,3'-1H-benzo[f]indole]-2'-one

InChI

InChI=1S/C17H16ClNO3/c1-16(2)8-21-17(22-9-16)12-7-10-5-3-4-6-11(10)13(18)14(12)19-15(17)20/h3-7H,8-9H2,1-2H3,(H,19,20)

InChI Key

HPPOAOYNHAFELQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC4=CC=CC=C4C(=C3NC2=O)Cl)OC1)C

Origin of Product

United States

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